A search of scientific databases like PubChem [] yielded no results for (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, suggesting it might be a relatively new compound or one not yet widely studied.
A search of scientific literature using keywords like "(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide" and its CAS number (2243511-85-3) did not reveal any published research articles on its properties or applications.
While specific research applications are unknown, the compound's structure offers some clues for potential areas of exploration:
The presence of the pyrazole ring suggests it might have applications similar to other pyrazole-based compounds, which are known for their diverse biological activities.
The dimethylphosphine oxide group can be found in various organophosphorus compounds used in medicine and agriculture.
(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a dimethylphosphine oxide moiety. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.
These reactions are facilitated by the presence of functional groups that allow for diverse chemical transformations, making the compound versatile in synthetic chemistry.
The biological activity of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has been explored through computational predictions and experimental assays. Studies indicate that compounds with similar structures often exhibit significant biological activities, including:
These activities highlight the potential for therapeutic applications, although further empirical studies are necessary to confirm these effects.
Several synthetic routes can be employed to produce (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide:
These methods allow for the efficient synthesis of the compound while maintaining structural integrity.
(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has several potential applications:
The versatility of this compound makes it a candidate for further research in these domains.
Interaction studies involving (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide focus on its binding affinities and mechanisms of action with biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Amino-1-methylpyrazole | Pyrazole ring with amino group | Potential neuroprotective effects |
Dimethylaminopyridinyl phosphine oxide | Pyridine ring substituted with dimethylamine | Enhanced solubility and bioactivity |
4-Pyridyl phosphine oxide | Pyridine ring with phosphine oxide | Notable antifungal activity |
2-Aminothiazole phosphine oxide | Thiazole ring with amino and phosphine groups | Exhibits anti-inflammatory properties |
The uniqueness of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide lies in its specific combination of a pyrazole structure with a dimethylphosphine oxide moiety, which may confer distinct biological activities not observed in other similar compounds. Further research into these compounds could elucidate their respective mechanisms and applications in various fields.
While direct crystallographic data for (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide are not yet reported, insights can be drawn from structurally related pyrazolyl-phosphine oxide systems. For example, tris(pyrazolyl)phosphine oxides exhibit planar central units with pyrazole rings inclined at angles typically between 30°–80° relative to phenyl substituents. The methyl and amino groups in the target compound likely introduce steric and electronic perturbations, influencing the dihedral angles between the pyrazole ring and substituents.
Key structural motifs include:
The phosphorus environment in (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is expected to exhibit a $$^{31}$$P NMR signal in the range of +30–+50 ppm, consistent with dimethylphosphine oxides (Me2P=O). Comparative shifts for related compounds include:
The amino group’s electron-donating effect may slightly deshield the phosphorus nucleus, shifting the signal upfield compared to Me3PO.
Key IR absorptions are anticipated to include:
Halogen bond acceptor properties of the P=O group, as demonstrated in analogous systems, may further modulate vibrational frequencies upon coordination.
The molecular geometry of (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is influenced by substituent effects on the pyrazole ring and phosphine oxide moiety.
Pyrazole Ring Planarity:
Phosphine Oxide Geometry:
Bond Type | Length (Å) | Reference |
---|---|---|
P=O (Me2P=O) | 1.48–1.50 | |
N3=C12 (azomethine) | 1.297 | |
P–C (Me2P=O) | 1.76–1.79 |
Irritant